molecular formula C9H7N3O2S2 B2999973 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid CAS No. 852933-12-1

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid

Cat. No.: B2999973
CAS No.: 852933-12-1
M. Wt: 253.29
InChI Key: JSXXSHGRFHBECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid” is a chemical compound with a molecular weight of 281.36 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 281.36 .

Scientific Research Applications

Synthesis and Modification

  • The compound is used in the synthesis of heterocyclic compounds containing amino and thioamide groups, particularly in acetic acid medium. These reactions are selective and high-yielding, creating biologically relevant thioamides and thioethers (Kolmakov, 2008).

Larvicidal and Antimicrobial Activities

  • Some derivatives have been evaluated for antimicrobial properties and mosquito larvicidal activity, indicating their potential application in controlling pathogenic bacteria and mosquitoes (Kumara et al., 2015).

Physico-Chemical Properties and Toxicity Studies

  • Studies have been conducted to explore the physical and chemical properties of certain derivatives, as well as their acute toxicity. These studies are important for understanding the safety and potential environmental impact of these compounds (Salionov, 2015).

Synthesis of Novel Compounds

  • Research has focused on synthesizing new derivatives with various physiological properties. These include antioxidant effects and potential drug applications (Farzaliyev et al., 2020).

Synthesis of Salts

  • The synthesis of novel salts from these compounds for the potential manufacture of new native drugs has been explored. This research highlights the versatility of the compound in creating diverse derivatives (Safonov et al., 2017).

Application in Organic Chemistry

  • The compound and its derivatives play a significant role in organic chemistry, particularly in the synthesis of new sulfur- and nitrogen-containing derivatives with potential biological activities (Heras et al., 2003).

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-8(14)5-16-9-11-6(4-10-12-9)7-2-1-3-15-7/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXSHGRFHBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=NC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.